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Abstract
This document provides a detailed guide to understanding and interpreting the ¹H Nuclear

Magnetic Resonance (NMR) spectrum of propyne (CH₃C≡CH) when dissolved in

deuteriochloroform (CDCl₃). Due to the unique electronic environment of the molecule, the

acetylenic and methyl protons exhibit nearly identical chemical shifts, leading to a deceptively

simple spectrum. This note outlines the theoretical basis for this observation, presents the

expected spectral data, provides a detailed experimental protocol for sample preparation and

spectral acquisition, and discusses potential spectral features, including long-range coupling.

Introduction
Propyne is a fundamental alkyne used in various chemical syntheses. Its simple structure

provides an excellent case study for understanding the nuances of ¹H NMR spectroscopy,

particularly the factors influencing chemical shifts and the phenomenon of signal overlap. In

many common NMR solvents, such as deuteriochloroform, the spectrum of propyne presents

as a single sharp singlet, a result of the accidental isochrony of the methyl and acetylenic

protons. This application note serves as a practical guide for researchers to accurately acquire

and interpret the ¹H NMR spectrum of this compound.
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In deuteriochloroform, the ¹H NMR spectrum of propyne is characterized by a single peak due

to the overlapping signals of the methyl (CH₃) and acetylenic (C≡CH) protons.

Protons
Chemical Shift
(δ) in ppm

Multiplicity Integration
Coupling
Constant (J) in
Hz

CH₃ and C≡CH ~1.8 Singlet 4H Not Resolved

Note: The chemical shift can vary slightly depending on the concentration and the specific

spectrometer frequency. The observation of a single singlet is typical for spectra recorded on

instruments up to 300 MHz.[1]

Theoretical Interpretation
The chemical shift of a proton is determined by its local electronic environment. In propyne,

the acetylenic proton is attached to an sp-hybridized carbon, while the methyl protons are

attached to an sp³-hybridized carbon. Typically, acetylenic protons resonate in the range of δ 2-

3 ppm, and protons on carbons adjacent to a triple bond (propargyllic protons) appear in a

similar region.

In the case of propyne in CDCl₃, the chemical shifts of the acetylenic proton and the

propargylic methyl protons are nearly identical, leading to the overlap of their signals into a

single resonance at approximately 1.8 ppm.[1]

Long-Range Coupling
A notable feature in the ¹H NMR of terminal alkynes is the presence of long-range coupling

between the acetylenic proton and protons on the adjacent carbon atom (⁴J coupling).[2][3][4]

For propyne, this would be a ⁴J coupling between the CH₃ and C≡CH protons. This coupling is

typically small, on the order of 2-3 Hz. While this coupling is not resolved in CDCl₃ due to the

signal overlap, it is an important concept to be aware of, as the use of a different solvent or a

higher field spectrometer might resolve the two signals and reveal this splitting pattern.
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This protocol outlines the steps for preparing a sample of propyne in deuteriochloroform and

acquiring its ¹H NMR spectrum.

1. Sample Preparation:

Propyne is a gas at room temperature, requiring careful handling.

Materials:

High-quality deuteriochloroform (CDCl₃)

NMR tube and cap

Septum

Needle and syringe or a gas-tight syringe

Lecture bottle of propyne gas with a regulator

Cold bath (e.g., dry ice/acetone)

Procedure:

Add approximately 0.6 mL of CDCl₃ to a clean, dry NMR tube.

Cap the NMR tube with a septum.

Cool the NMR tube in a cold bath to condense the solvent and reduce its vapor pressure.

Carefully bubble a slow stream of propyne gas through the CDCl₃ for a short period (e.g.,

30-60 seconds) using a long needle. The amount of dissolved gas will determine the

signal intensity.

Alternatively, a known volume of propyne gas can be introduced into the headspace

above the cooled solvent using a gas-tight syringe.

Remove the needle and quickly replace the septum with a standard NMR tube cap.

Allow the sample to warm to room temperature before inserting it into the spectrometer.
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2. NMR Data Acquisition:

Instrument: A standard NMR spectrometer (e.g., 300 MHz or higher).

Parameters:

Solvent: CDCl₃

Reference: Tetramethylsilane (TMS) at δ 0.00 ppm (if not provided in the solvent). The

residual CHCl₃ peak at δ 7.26 ppm can also be used for referencing.

Acquisition Parameters: Standard ¹H acquisition parameters are generally sufficient. A

sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

Visualization of Propyne's Structure and Workflow
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Caption: Molecular structure of propyne highlighting the two proton environments.
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Experimental Workflow for Propyne NMR

Sample Preparation

Data Acquisition
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Caption: Workflow for acquiring the ¹H NMR spectrum of propyne.
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Discussion of Potential Impurities
Commercial propyne is often supplied as part of a mixture known as MAPD gas

(methylacetylene-propadiene), which also contains its isomer, propadiene (allene,

H₂C=C=CH₂). If propadiene is present, it will exhibit a signal in the olefinic region of the ¹H

NMR spectrum, typically around δ 4.5-5.0 ppm. Additionally, residual solvents from the

synthesis or purification of propyne may be present. Common solvent impurities and their

approximate chemical shifts in CDCl₃ are listed in the table below.

Impurity
Approximate ¹H Chemical
Shift (δ) in ppm

Multiplicity

Propadiene (Allene) ~4.7 Singlet

Acetone 2.17 Singlet

Dichloromethane 5.30 Singlet

Diethyl ether 1.21 (t), 3.48 (q) Triplet, Quartet

Water ~1.56 Singlet (broad)

Conclusion
The ¹H NMR spectrum of propyne in deuteriochloroform is a classic example of accidental

isochrony, where distinct proton environments have nearly identical chemical shifts, resulting in

a single sharp singlet at approximately 1.8 ppm. While this simplifies the initial interpretation, an

understanding of the underlying principles, such as long-range coupling, is essential for a

comprehensive analysis. The provided protocol for sample preparation of this gaseous

compound and the discussion of potential impurities will aid researchers in obtaining and

accurately interpreting high-quality ¹H NMR spectra of propyne.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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